REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=[O:2]>CN1CCOCC1.[Pt]>[C:5]1([CH3:10])[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:1][OH:2]
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Name
|
|
Quantity
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411 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
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Name
|
|
Quantity
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2.8 L
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Type
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solvent
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
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15 g
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Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was flushed at 0° C. with nitrogen
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Type
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CUSTOM
|
Details
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The mixture was flushed with nitrogen
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Type
|
FILTRATION
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Details
|
the catalyst was filtered off
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Type
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DISTILLATION
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Details
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after which the solvent was very substantially distilled off at from 45 to 50° C. under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phases were dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |